molecular formula C16H16FNO2 B5742061 4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide

4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B5742061
M. Wt: 273.30 g/mol
InChI Key: ZXVMPBVJKYPFCA-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide is a chemical compound with the molecular formula C16H16FNO2. It is a benzamide derivative known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group and a fluorophenylmethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide typically involves the condensation of 4-ethoxybenzoic acid with 4-fluorobenzylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in gastrointestinal disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethoxy and fluorophenylmethyl groups contribute to its unique binding affinity and selectivity towards certain molecular targets, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

4-ethoxy-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-20-15-9-5-13(6-10-15)16(19)18-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVMPBVJKYPFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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